4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid
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Overview
Description
4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is also known by its IUPAC name, 4-{[isopropyl(methyl)amino]sulfonyl}benzoic acid . This compound is characterized by its sulfonamide group attached to a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with isopropylmethylamine and a sulfonyl chloride . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amino derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as cytosolic phospholipase A2α (cPLA2α), which plays a role in the inflammatory response.
Molecular Targets: It targets the active site of the enzyme, preventing the release of arachidonic acid from phospholipids and thereby reducing the production of pro-inflammatory mediators.
Pathways Involved: The inhibition of cPLA2α affects the arachidonic acid cascade, leading to decreased synthesis of prostaglandins and leukotrienes.
Comparison with Similar Compounds
4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid can be compared with other sulfonamide derivatives:
N,N-Disubstituted 4-sulfamoylbenzoic acid derivatives: These compounds also inhibit cPLA2α but may have different substituents on the sulfonamide nitrogen, affecting their potency and selectivity.
Benzhydrylindole-substituted benzoic acid derivatives: These compounds serve as templates in virtual screening for enzyme inhibitors and show considerable potency.
List of Similar Compounds
- N,N-Disubstituted 4-sulfamoylbenzoic acid derivatives
- Benzhydrylindole-substituted benzoic acid derivatives
Properties
IUPAC Name |
4-[methyl(propan-2-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)12(3)17(15,16)10-6-4-9(5-7-10)11(13)14/h4-8H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHRRSXXGFFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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